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Compound of Interest

Compound Name: 5-Methyl-2-(1-pyrrolidinyl)aniline

Cat. No.: B1318566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of key isomers of the molecular formula C11H16N2. The focus is on providing detailed

experimental protocols, structured data for comparative analysis, and visualizations of relevant

chemical and biological pathways. This document is intended to serve as a valuable resource

for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction to C11H16N2 Isomers
The molecular formula C11H16N2 represents several isomers with significant pharmacological

interest. These compounds, primarily substituted piperazines, often exhibit activity at various

receptors in the central nervous system. This guide will focus on four prominent isomers: 1-

Benzylpiperazine (BZP), 2-Benzylpiperazine, 1-(2-Methylphenyl)piperazine (ortho-

Methylphenylpiperazine, oMPP), and 1-(4-Methylphenyl)piperazine (para-

Methylphenylpiperazine, pMPP).

1-Benzylpiperazine (BZP) is a well-characterized psychoactive substance known for its

stimulant and euphoric effects, primarily acting as a serotonin receptor agonist.[1] Its synthesis

and biological activity have been extensively studied.

2-Benzylpiperazine is a structural isomer of BZP, with the benzyl group attached to a carbon

atom of the piperazine ring instead of a nitrogen atom. Its synthesis and pharmacological

profile are less documented than those of BZP.
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Methylphenylpiperazine isomers (oMPP and pMPP) are derivatives where a methylphenyl

group is attached to a nitrogen atom of the piperazine ring. These compounds are also known

to interact with monoamine neurotransmitter systems.[2][3]

Synthesis Protocols
This section provides detailed experimental protocols for the synthesis of the aforementioned

C11H16N2 isomers.

Synthesis of 1-Benzylpiperazine (BZP)
A reliable method for the synthesis of 1-Benzylpiperazine involves the reaction of piperazine

with benzyl chloride.[4]

Experimental Protocol:

Preparation of Piperazine Monohydrochloride Solution: In a 250-mL Erlenmeyer flask, a

solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol is

warmed to 65°C. To this, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is

dissolved with swirling.

Reaction with Benzyl Chloride: While maintaining the temperature at 65°C, 15.8 g (14.3 mL,

0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous

swirling or stirring. The formation of a white precipitate of piperazine dihydrochloride is

observed almost immediately.

Isolation of Piperazine Dihydrochloride: The reaction mixture is stirred for an additional 25

minutes at 65°C, then cooled in an ice bath for about 30 minutes without stirring. The

crystalline piperazine dihydrochloride monohydrate is collected by suction filtration, washed

with three 10-mL portions of ice-cold absolute ethanol, and dried.

Precipitation of 1-Benzylpiperazine Dihydrochloride: The combined filtrate and washings are

cooled in an ice bath and treated with 25 mL of absolute ethanol saturated at 0°C with dry

hydrogen chloride. After thorough mixing, the solution is cooled for 10–15 minutes in the ice

bath. The precipitated white plates of 1-benzylpiperazine dihydrochloride are collected by

suction filtration, washed with dry benzene, and dried.
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Isolation of 1-Benzylpiperazine Free Base: A solution of the 1-benzylpiperazine

dihydrochloride salt in 50 mL of water is made alkaline (pH > 12) with approximately 60 mL

of 5N sodium hydroxide. The aqueous solution is then extracted twelve times with 20-mL

portions of chloroform. The combined organic extracts are dried over anhydrous sodium

sulfate.

Purification: The solvent is removed by rotary evaporation, and the remaining pale-brown oil

is distilled under reduced pressure. The pure 1-benzylpiperazine is collected at 122–

124°C/2.5 mmHg.

Synthesis of 2-Benzylpiperazine
A general method for the synthesis of 2-substituted piperazines can be adapted for 2-

benzylpiperazine, often involving a multi-step process starting from protected piperazine

derivatives. A common strategy involves the alkylation of a protected 2-oxopiperazine followed

by reduction.[3]

Representative Protocol:

Protection of Piperazine: 2-Oxopiperazine is protected at the N4 position with a suitable

protecting group (e.g., benzyl or Boc).

Alkylation: The N1-position of the protected 2-oxopiperazine is alkylated with benzyl bromide

in the presence of a strong base like sodium hydride in an inert solvent such as DMF.

Reduction of the Amide: The resulting 1-benzyl-4-protected-2-oxopiperazine is reduced using

a powerful reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as THF

under reflux.

Deprotection: The protecting group is removed under appropriate conditions (e.g.,

hydrogenolysis for a benzyl group using H2/Pd-C, or acidic conditions for a Boc group) to

yield 2-benzylpiperazine.

Synthesis of 1-(2-Methylphenyl)piperazine (oMPP) and 1-
(4-Methylphenyl)piperazine (pMPP)
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[5]
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Representative Protocol:

Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., nitrogen), add the

corresponding aryl chloride (1.0 mmol) (2-chlorotoluene for oMPP or 4-chlorotoluene for

pMPP), piperazine (1.3 mmol), a palladium catalyst (e.g., Pd2(dba)3 with a suitable

phosphine ligand like XPhos), and a base (e.g., sodium tert-butoxide, 1.3 mmol) in an

anhydrous solvent such as toluene or dioxane (2 mL).

Reaction: The reaction mixture is stirred vigorously and heated at a temperature typically

ranging from 80 to 110°C for several hours, or until the reaction is complete as monitored by

TLC or GC-MS.

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic

solvent (e.g., ethyl acetate) and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product is then purified by column

chromatography on silica gel to afford the desired methylphenylpiperazine isomer.

Characterization Data
The following tables summarize the key characterization data for the C11H16N2 isomers.

Table 1: Physical and Spectroscopic Data for C11H16N2 Isomers
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Isomer
Molecular
Weight ( g/mol
)

Appearance
Melting Point
(°C)

Boiling Point
(°C)

1-

Benzylpiperazine
176.26

Colorless to pale

yellow liquid
N/A

122-124 @ 2.5

mmHg[4]

2-

Benzylpiperazine
176.26

Not readily

available

Not readily

available

Not readily

available

1-(2-

Methylphenyl)pip

erazine

176.26
White to off-white

solid

Not readily

available

Not readily

available

1-(4-

Methylphenyl)pip

erazine

176.26
White to yellow

low melting solid
29-32[6] 116[6]

Table 2: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)

Isomer Chemical Shift (δ, ppm) and Multiplicity

1-Benzylpiperazine[7][8]

7.20-7.40 (m, 5H, Ar-H), 3.50 (s, 2H, -CH2-Ph),

2.90 (t, 4H, piperazine-H), 2.45 (t, 4H,

piperazine-H), 1.95 (br s, 1H, -NH)

1-(2-Methylphenyl)piperazine

7.10-7.25 (m, 4H, Ar-H), 3.10 (t, 4H, piperazine-

H), 2.95 (t, 4H, piperazine-H), 2.30 (s, 3H, -

CH3)

1-(4-Methylphenyl)piperazine

7.05 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.15 (t,

4H, piperazine-H), 3.05 (t, 4H, piperazine-H),

2.25 (s, 3H, -CH3)

Table 3: 13C NMR Spectroscopic Data (CDCl3, 100 MHz)
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Isomer Chemical Shift (δ, ppm)

1-Benzylpiperazine[8]

138.2 (Ar-C), 129.2 (Ar-CH), 128.2 (Ar-CH),

127.0 (Ar-CH), 63.8 (-CH2-Ph), 54.3

(piperazine-CH2), 46.1 (piperazine-CH2)

1-(3-Methylphenyl)piperazine[9]
151.3, 138.6, 128.9, 120.4, 116.8, 113.1, 50.8,

46.2, 21.8

1-Methylpiperazine[10] 55.2, 46.1

Table 4: Mass Spectrometry Data (EI-MS)

Isomer Major Fragment Ions (m/z)

1-Benzylpiperazine[11] 176 (M+), 91 (base peak), 134, 56, 65

1-(2-Methylphenyl)piperazine 176 (M+), 133, 105, 91, 77

1-(4-Methylphenyl)piperazine 176 (M+), 133, 105, 91, 77

Table 5: Infrared (IR) Spectroscopy Data (KBr, cm-1)

Isomer Key Absorption Bands

1-Benzylpiperazine[8]
3028 (Ar C-H stretch), 2939, 2806 (C-H stretch),

1494, 1453 (Ar C=C stretch), 1130 (C-N stretch)

1-(4-chlorophenyl)piperazine[12]
3184 (NH stretch), 3099 (NH stretch), 1238,

1149, 929 (C-N stretch)

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows

and pathways relevant to the C11H16N2 isomers.
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Caption: General synthesis workflow for 1-Benzylpiperazine.

Characterization Workflow
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Caption: A typical workflow for the characterization of synthesized compounds.
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Caption: Simplified overview of the serotonergic signaling pathway.
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Conclusion
This technical guide provides a foundational understanding of the synthesis and

characterization of several key C11H16N2 isomers. The detailed protocols, tabulated data, and

visual workflows are intended to facilitate further research and development in this area of

medicinal chemistry. While comprehensive data is provided for 1-Benzylpiperazine, further

investigation is warranted to fully characterize the other isomers and explore their

pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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